4,5-Dimethyl-1,3-thiazole-2-sulfonic acid
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Overview
Description
4,5-Dimethyl-1,3-thiazole-2-sulfonic acid is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,3-thiazole-2-sulfonic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the cyclization of α-haloketones with thioamides under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as zinc oxide nanoparticles, can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,3-thiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4,5-Dimethyl-1,3-thiazole-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,3-thiazole-2-sulfonic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects.
Receptor Binding: It can bind to specific receptors in cells, modulating biological pathways and exerting therapeutic effects.
Oxidative Stress Modulation: The compound can influence oxidative stress pathways, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiazole: Similar in structure but lacks the sulfonic acid group.
2-Methylthiazole: Contains a single methyl group and exhibits different chemical properties.
Thiazole: The parent compound of the thiazole family, with a simpler structure.
Uniqueness
4,5-Dimethyl-1,3-thiazole-2-sulfonic acid is unique due to the presence of both methyl groups and the sulfonic acid group, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-3-4(2)10-5(6-3)11(7,8)9/h1-2H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVRMTWURHDYGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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